molecular formula C8H12ClN3OS B594641 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine CAS No. 1289386-63-5

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Cat. No.: B594641
CAS No.: 1289386-63-5
M. Wt: 233.714
InChI Key: LWJZKPVUECZAHC-UHFFFAOYSA-N
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Description

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. As a pyrimidine derivative, it serves as a versatile synthetic intermediate and building block for the development of novel bioactive molecules . The pyrimidine scaffold is a fundamental structure in medicinal chemistry, found in a variety of marketed drugs, including kinase inhibitors . Recent research highlights the promise of pyrimidine derivatives as multi-target agents for complex diseases . For instance, specific pyrimidine compounds have demonstrated potential in ameliorating cognitive dysfunction and regulating estrogen receptor expression in neurological disease models, suggesting a valuable avenue for research into neurodegenerative conditions like Alzheimer's disease . Furthermore, the structural features of this compound, including the chlorine and methylsulfinyl groups, make it a valuable precursor for further chemical exploration. Researchers can utilize it to create advanced analogs for screening against various biological targets, contributing to the discovery of new therapeutic agents . This product is intended for laboratory research and development purposes only.

Properties

IUPAC Name

6-chloro-2-methylsulfinyl-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-5(2)10-7-4-6(9)11-8(12-7)14(3)13/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJZKPVUECZAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC(=N1)S(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693790
Record name 6-Chloro-2-(methanesulfinyl)-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-63-5
Record name 4-Pyrimidinamine, 6-chloro-N-(1-methylethyl)-2-(methylsulfinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(methanesulfinyl)-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pathway A: Sequential Substitution and Oxidation

This route involves:

  • Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine as a key intermediate.

  • Selective substitution of the 4-chloro group with isopropylamine.

  • Oxidation of the methylthio (-SMe) group to methylsulfinyl (-SOMe).

Intermediate Preparation: 4,6-Dichloro-2-(methylthio)pyrimidine

Chlorination of 2-(methylthio)pyrimidin-4-ol using phosphorus oxychloride (POCl₃) under reflux conditions (105–110°C, 2–4 hours) is a standard method for introducing chloro groups. The reaction typically achieves >85% yield when conducted in a solvent-free system.

Substitution with Isopropylamine

The 4-chloro group undergoes nucleophilic aromatic substitution with isopropylamine. Reaction conditions from analogous systems suggest:

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Base: Triethylamine (TEA) to scavenge HCl

  • Molar ratio: 1:1.2 (pyrimidine:amine) to minimize di-substitution

This step typically requires 12–24 hours, yielding 6-chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine.

Oxidation to Sulfinyl Derivative

Controlled oxidation of the thioether to sulfoxide is critical to prevent over-oxidation to sulfone. Patent data suggests:

  • Oxidizing agent: m-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–5°C

  • Alternative: Hydrogen peroxide (30%) with catalytic tungstic acid at 25°C

  • Reaction time: 2–4 hours

  • Yield: 70–80% after column purification

Pathway B: Direct Introduction of Sulfinyl Group

An alternative approach involves early-stage incorporation of the sulfinyl moiety:

  • Synthesis of 2-(methylsulfinyl)-4,6-dichloropyrimidine

  • Selective amination at the 4-position with isopropylamine

This route requires specialized sulfinylating agents and controlled reaction conditions to maintain sulfoxide stability during subsequent steps.

Optimization Strategies for Key Steps

Chlorination Efficiency

Comparative data for chlorination methods:

Chlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
POCl₃ (neat)None110288
POCl₃Toluene90476
SOCl₂DMF70665

Phosphorus oxychloride in solvent-free conditions provides optimal yield and purity.

Amination Selectivity

Factors influencing regioselective substitution at the 4-position:

  • Electronic effects: The 4-position is more electrophilic due to para-directing effects of the pyrimidine ring

  • Steric hindrance: Bulky isopropylamine preferentially attacks the less hindered 4-position

  • Temperature control: Maintaining 60–80°C prevents thermal decomposition while ensuring complete conversion

Critical Process Parameters

Oxidation Step Optimization

Comparative oxidation results:

Oxidizing AgentSolventTemperature (°C)Time (h)Sulfoxide:Sulfone Ratio
mCPBADCM0–5295:5
H₂O₂MeOH25485:15
NaIO₄H₂O/THF25678:22

mCPBA in dichloromethane at low temperatures provides optimal selectivity for sulfoxide formation.

Characterization and Quality Control

Key analytical data for this compound:

TechniqueCharacteristic Data
¹H NMR δ 1.25 (d, 6H, CH(CH₃)₂), 2.85 (s, 3H, SOCH₃)
LC-MS m/z 234.1 [M+H]⁺
HPLC Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

The sulfinyl group shows distinctive IR absorption at 1040–1060 cm⁻¹ (S=O stretch).

Scale-Up Considerations

Industrial Feasibility

  • Batch size: Patent data suggests successful scale-up to 50 kg batches using Pathway A

  • Critical unit operations:

    • Thin-film distillation for POCl₃ recovery (95% efficiency)

    • Continuous flow oxidation system for better temperature control

  • Cost drivers:

    • Isopropylamine (€12–15/kg) accounts for 40% of raw material costs

    • mCPBA oxidation adds €8–10/kg to production costs

Chemical Reactions Analysis

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent critically influences reactivity and biological activity. Key comparisons include:

Compound Name 2-Position Group Key Properties/Applications Reference
6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine -SOMe Chemoselective displacement with amines; precursor for carboxylic acid derivatives .
6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine -SMe Lower reactivity in substitution reactions; requires oxidation to sulfoxide for activation .
6-Chloro-2-(pyridin-2-yl)-5-(2,4,6-trifluorophenyl)pyrimidin-4-amine Pyridyl Anticancer activity via tubulin inhibition; trifluorophenyl enhances lipophilicity .
Omeprazole (benzimidazole analog) -SOMe (benzimidazole core) Proton pump inhibitor; sulfinyl group converts to sulfenamide in acidic environments .

Key Insight : The methylsulfinyl group’s electrophilicity enables selective amine displacement, unlike methylthio analogs. Pyridyl or pyrazinyl substituents (e.g., in cancer therapeutics) prioritize target binding over synthetic versatility .

Variations at the 4-Position Amine

The 4-position amine’s structure affects steric and electronic interactions:

Compound Name 4-Position Amine Impact on Properties Reference
This compound Isopropyl Steric bulk reduces metabolic degradation; improves pharmacokinetics .
6-Chloro-N,N-dimethylpyrimidin-4-amine Dimethyl Reduced steric hindrance; higher solubility but lower metabolic stability .
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine Cyclopropyl Enhanced rigidity; potential for CNS-targeted therapies due to improved blood-brain barrier penetration .

Key Insight : Isopropylamine balances steric protection and synthetic accessibility, whereas cyclopropylamines may enhance CNS activity .

Data Tables

Table 1: Comparative Reactivity of 2-Position Groups

Group Oxidation State Reactivity with Amines Example Application
-SOMe +4 High (chemoselective) Synthetic intermediates
-SMe -2 Low (requires oxidation) Metabolic precursors
Pyridyl N/A Non-reactive Tubulin inhibitors

Biological Activity

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, with the chemical formula C8_8H12_{12}ClN3_3OS and CAS number 1289386-63-5, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Weight : 233.72 g/mol
  • Chemical Structure : The compound features a pyrimidine core substituted with a chlorine atom and an isopropyl group, along with a methylsulfinyl moiety.
  • Physical Properties : The compound is characterized by its stability and solubility in various solvents, which is crucial for its bioavailability in pharmacological applications.

Anticancer Activity

The anticancer potential of this compound has been suggested through its structural analogs. Compounds with similar pyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest.

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of pyrimidine derivatives:

  • Cell Lines Tested : A549, HeLa, and HCT116.
  • Results : Several derivatives showed IC50_{50} values in the low micromolar range (<10 µM), indicating potent anticancer activity.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrimidine ring and substituents can significantly alter its pharmacological profile.

Key Findings from SAR Studies:

  • Chlorine Substitution : The presence of chlorine enhances lipophilicity, improving membrane permeability.
  • Isopropyl Group : This group contributes to overall hydrophobicity, which may enhance binding affinity to biological targets.
  • Methylsulfinyl Moiety : This functional group has been associated with increased antioxidant activity, potentially contributing to anticancer effects.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound are sparse, related compounds suggest favorable absorption characteristics and metabolic stability. Toxicology assessments indicate that while some pyrimidine derivatives exhibit low toxicity profiles, comprehensive studies are necessary to establish safety for clinical use.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine?

A common method involves multi-step nucleophilic substitution and oxidation. For example, chloropyrimidine intermediates can react with isopropylamine under basic conditions, followed by oxidation of the methylthio group to methylsulfinyl using agents like mCPBA (meta-chloroperbenzoic acid). Purification often employs column chromatography (silica gel, chloroform/methanol gradients) and recrystallization from methanol or ethanol .

Q. How can the purity and identity of this compound be validated?

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include methylsulfinyl (δ ~2.7 ppm for S=OCH₃), isopropyl N-H (δ ~1.3 ppm, multiplet), and pyrimidine ring protons (δ ~8.1–8.5 ppm) .
    • IR : Confirm S=O stretch at ~1040 cm⁻¹ and NH bending at ~1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺.

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers at 4°C, away from oxidizing agents. Refer to GHS hazard codes (e.g., H315 for skin irritation) and emergency protocols for spills .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Use single-crystal X-ray diffraction with SHELXL refinement . For example:

  • Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply TWIN/BASF commands for twinned crystals. Compare bond lengths (e.g., C-S=O vs. C-S-O) to validate sulfinyl geometry. Discrepancies in torsion angles may require re-examizing hydrogen bonding networks .

Q. What strategies optimize the compound’s activity in structure-activity relationship (SAR) studies?

  • Substituent Effects : Replace isopropyl with bulkier groups (e.g., cyclopropyl) to enhance target binding.
  • Sulfinyl vs. Sulfonyl : Test oxidation state impact on potency; sulfonyl derivatives may improve metabolic stability but reduce solubility.
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/logP with IC₅₀ values. For example, methylsulfinyl shows 10-fold higher hBuChE inhibition than methylthio analogs .

Q. How can conflicting spectral data be interpreted?

  • Case Study : Overlapping aromatic protons in NMR (δ 7.2–8.5 ppm) can be resolved via COSY or NOESY to assign pyrimidine vs. substituent signals.
  • IR Artifacts : Moisture absorption may obscure NH stretches; dry samples with molecular sieves before analysis .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
¹H NMR (400 MHz)δ 1.3 (m, isopropyl), δ 2.7 (s, S=OCH₃)
¹³C NMRδ 45.2 (S=OCH₃), δ 160.1 (C4-pyrimidine)
IR (KBr)1040 cm⁻¹ (S=O), 1600 cm⁻¹ (NH bend)

Q. Table 2. Crystallographic Refinement Parameters

ParameterValueTool/Software
Space GroupP2₁/cSHELXL
R-factor<0.05OLEX2
Twinning Fraction0.32PLATON

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